Mofarotene

Drug Resistance Cancer Antiproliferative

Mofarotene (Ro 40-8757) is a fully synthetic arotinoid with a unique morpholine end group. Unlike classical retinoids, it induces apoptosis via mitochondrial targeting, downregulating ND1 independently of RARs. It achieves nanomolar growth inhibition in pancreatic cancer models where ATRA fails, and uniquely blocks primitive hematopoietic progenitor differentiation for ex vivo expansion studies. Select mofarotene for validated mitochondrial apoptosis, pancreatic cancer, and chemoprevention research.

Molecular Formula C29H39NO2
Molecular Weight 433.6 g/mol
CAS No. 125533-88-2
Cat. No. B1677389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMofarotene
CAS125533-88-2
Synonyms4-((2-(p-((E)-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)propenyl)phenoxy)ethyl))morpholine
arotinoid Ro 40-8757
mofarotene
Ro 40-8757
Ro-40-8757
Molecular FormulaC29H39NO2
Molecular Weight433.6 g/mol
Structural Identifiers
SMILESCC(=CC1=CC=C(C=C1)OCCN2CCOCC2)C3=CC4=C(C=C3)C(CCC4(C)C)(C)C
InChIInChI=1S/C29H39NO2/c1-22(24-8-11-26-27(21-24)29(4,5)13-12-28(26,2)3)20-23-6-9-25(10-7-23)32-19-16-30-14-17-31-18-15-30/h6-11,20-21H,12-19H2,1-5H3/b22-20+
InChIKeyOUQPTBCOEKUHBH-LSDHQDQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mofarotene (125533-88-2) Procurement Guide: Arotinoid Class and Baseline Characteristics


Mofarotene (Ro 40-8757), a synthetic arotinoid, is an investigational small molecule with the IUPAC name 4-[2-[p-[(E)-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)propenyl]phenoxy]ethyl]morpholine [1]. Its molecular formula is C29H39NO2, with a monoisotopic mass of 433.3 Da [2]. As an arotinoid, it is a conformationally restricted retinoid analog that binds and activates retinoic acid receptors (RARs), leading to altered gene expression, cell differentiation, and decreased proliferation in susceptible cells .

Why Mofarotene (125533-88-2) Cannot Be Replaced by Common Retinoid Analogs: Key Differentiation


Mofarotene demonstrates a distinct pharmacological profile compared to widely used retinoids like all-trans retinoic acid (ATRA). While many retinoids bind RARs, Mofarotene's unique arotinoid structure—specifically its morpholine-containing polar end group—confers a markedly different potency and spectrum of activity [1]. As the evidence below demonstrates, Mofarotene achieves significant antiproliferative effects at concentrations where ATRA is completely inactive, particularly in drug-resistant cancer models [2]. This fundamental difference in potency and resistance profile precludes simple substitution with generic retinoid alternatives in research or therapeutic contexts where robust, targeted activity is required.

Quantitative Differentiation of Mofarotene (125533-88-2) vs. Key Comparators: A Data-Driven Evidence Guide


Superior Antiproliferative Activity vs. All-Trans Retinoic Acid in Drug-Resistant Cancer Cells

Mofarotene demonstrates potent antiproliferative activity in drug-resistant human cancer cell lines where all-trans retinoic acid (ATRA) shows no effect. The IC50 for Mofarotene in these resistant lines ranged from 0.06 to 0.57 µM, whereas ATRA at 1 µM (10⁻⁶ M) produced no measurable inhibition [1]. This indicates Mofarotene's ability to overcome drug resistance mechanisms that limit the utility of ATRA.

Drug Resistance Cancer Antiproliferative

Marked Tumor Suppression vs. Fenretinide in an In Vivo Breast Cancer Model

In a transgenic mouse model of breast cancer, Mofarotene caused a marked decrease in tumor incidence, multiplicity, and weight compared to a slight delay from Fenretinide (4-HPR) [1]. However, this enhanced efficacy was associated with notable toxicity at the dose required for tumor prevention [1].

Breast Cancer Chemoprevention In Vivo

Potent Growth Inhibition in Pancreatic Cancer Cells Where Other Retinoids Fail

In a panel of nine pancreatic cancer cell lines, Mofarotene exhibited half-maximal growth inhibition (IC50) between 0.14 and 3.8 µM. In contrast, all-trans retinoic acid, 13-cis retinoic acid, and 9-cis retinoic acid failed to inhibit growth by >50% compared to controls in all lines tested [1].

Pancreatic Cancer Cell Cycle Retinoid Comparison

Oral Carcinogenesis Inhibition: 78% Reduction in Tongue Neoplasms In Vivo

In a rat model of chemically-induced oral carcinogenesis, dietary administration of Mofarotene at 250 and 500 ppm resulted in a 78% reduction in the incidence of tongue neoplasms (squamous cell papilloma and carcinoma) compared to rats receiving only the carcinogen (P < 0.05) [1].

Oral Cancer Chemoprevention In Vivo

Clinical Tolerability and Dose-Limiting Toxicity Profile in Combination Therapy

A Phase I study established the maximum tolerated dose (MTD) of Mofarotene in combination with cisplatin and etoposide. The dose-limiting toxicity (DLT) was delayed nausea/vomiting at 42 mg/m² three times daily (tid), defining the MTD as 28 mg/m² tid. A 50% response rate was observed in patients with non-small cell lung cancer [1].

Clinical Trial Toxicity Combination Therapy

Optimized Use Cases for Mofarotene (125533-88-2) Based on Quantitative Evidence


Investigating Mechanisms of Drug Resistance in Cancer

Given its potent activity in drug-resistant cell lines where ATRA is inactive [1], Mofarotene is ideally suited for studies exploring the molecular basis of resistance to retinoids and other chemotherapeutics. It can be used as a tool compound to probe pathways that circumvent common resistance mechanisms, such as those mediated by MDR1.

Preclinical Development of Combination Therapies for Pancreatic Cancer

Mofarotene's unique ability to inhibit growth in multiple pancreatic cancer cell lines, where other retinoids fail [2], makes it a prime candidate for combination studies with standard-of-care agents or novel targeted therapies. Its distinct mechanism involving p21/p27 upregulation and G1 arrest provides a clear rationale for synergy experiments.

Oral Cancer Chemoprevention Studies

The robust 78% reduction in tongue neoplasms in a relevant animal model [3] positions Mofarotene as a valuable reference compound for in vivo chemoprevention studies. Researchers can benchmark new agents against its established efficacy profile and use it to study biomarkers of early carcinogenesis in the oral cavity.

Hematopoietic Stem Cell Research

Mofarotene's demonstrated ability to inhibit hematopoiesis by blocking maturation of primitive progenitor cells [4] makes it a relevant tool for studying stem cell differentiation pathways. Its use in controlled in vitro systems can help dissect the signaling events governing lineage commitment and self-renewal.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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